2-Ethylaziridine
Description
Significance of Aziridines in Organic Synthesis and Medicinal Chemistry
Aziridines, three-membered heterocyclic organic compounds containing a nitrogen atom, are highly valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net Their significance stems from the inherent ring strain of the three-membered ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. wikipedia.orgontosight.ai This reactivity allows for the stereospecific introduction of nitrogen-containing functionalities into molecules, a crucial step in the synthesis of many natural products, pharmaceuticals, and other biologically active compounds. researchgate.netbeilstein-journals.org
In medicinal chemistry, the aziridine (B145994) motif is found in several natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. researchgate.neteurekaselect.com The ability of the aziridine ring to act as an electrophile allows it to interact with biological nucleophiles, a mechanism that underlies some of its therapeutic effects. wikipedia.org Prominent examples of drugs containing the aziridine ring include Mitomycin C, a chemotherapeutic agent, and Thiotepa. wikipedia.org
Historical Perspectives on 2-Ethylaziridine Research
Early research on aziridines, then often referred to as ethylenimines, dates back to the early 20th century, with significant interest in their polymerization and chemical reactivity. While specific early historical milestones for this compound are not extensively documented in readily available literature, research on substituted aziridines, in general, gained momentum in the mid-20th century. Studies from this period began to explore the synthesis and reactions of various N-substituted and C-substituted aziridines. For instance, research in the 1960s investigated the synthesis of N-substituted derivatives of 2-aminoethanethiol using methods that could conceptually be adapted for this compound synthesis. minsky.ai A 1970 study focused on the ring-opening of R(+)this compound in acidic aqueous solutions, indicating that stereochemical aspects of this specific compound were already under investigation. acs.org The polymerization of ethylenimine and its derivatives, including early work on poly-(R)-2-ethylaziridine, was also a subject of study, highlighting its potential in polymer chemistry from a relatively early stage. acs.org
Scope and Research Trajectories of this compound
Current and future research on this compound is multifaceted, branching into several key areas:
Asymmetric Synthesis: A major focus is on the development of stereoselective methods to synthesize enantiomerically pure (R)- or (S)-2-ethylaziridine. vulcanchem.com Chiral aziridines are highly sought-after building blocks for the synthesis of complex chiral molecules, including pharmaceuticals. researchgate.net
Ring-Opening Reactions: The regioselective and stereoselective ring-opening of this compound with various nucleophiles remains a cornerstone of its synthetic utility. frontiersin.orgacs.org Research continues to explore new catalysts and reaction conditions to control the outcome of these reactions, leading to a diverse array of functionalized amine products. sioc-journal.cnmdpi.com
Medicinal Chemistry Applications: Researchers are actively exploring the incorporation of the this compound moiety into novel chemical entities to evaluate their potential biological activities. This includes investigations into its potential as an antiviral agent, particularly against the influenza virus. biosynth.com
Polymer Science: The polymerization of this compound and its derivatives continues to be an area of interest for creating functional polymers. These polymers have potential applications in materials science, such as in coatings and as crosslinking agents. vulcanchem.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H9N |
| CAS Number | 2549-67-9 |
| Boiling Point | 70.1 °C at 760 mmHg |
| Density | 0.818 g/cm³ |
| Refractive Index | 1.418 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWPOLMVXVBCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27029-24-9 | |
| Record name | Aziridine, 2-ethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7051929 | |
| Record name | 2-Ethylaziridine | |
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Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Clear colorless liquid; [3M MSDS] | |
| Record name | 2-Ethylaziridine | |
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Vapor Pressure |
55.2 [mmHg] | |
| Record name | 2-Ethylaziridine | |
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CAS No. |
2549-67-9 | |
| Record name | 2-Ethylaziridine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Aziridine, 2-ethyl- | |
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| Record name | 2-ETHYLAZIRIDINE | |
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| Record name | Aziridine, 2-ethyl- | |
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| Record name | 2-Ethylaziridine | |
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| Record name | 2-ethylaziridine | |
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Synthetic Methodologies for 2 Ethylaziridine and Its Derivatives
Stereoselective and Asymmetric Synthesis of 2-Ethylaziridine
The development of stereoselective and asymmetric methods for the synthesis of this compound is crucial for its application in the preparation of enantiomerically pure compounds. These approaches aim to control the stereochemistry at the C2 position of the aziridine (B145994) ring.
Chiral Auxiliaries and Catalytic Systems in Enantioselective Approaches
The use of chiral auxiliaries temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction is a well-established strategy in asymmetric synthesis. mdpi.comresearchgate.net Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. mdpi.comgoogle.com In the context of this compound synthesis, an oxazolidinone derived from a chiral amino alcohol could be acylated and then subjected to an aziridination reaction, where the bulky auxiliary shields one face of the molecule, directing the incoming group to the opposite face.
Catalytic systems are central to modern asymmetric synthesis. For aziridination reactions, copper and rhodium-based catalysts are among the most effective. mdpi.comderpharmachemica.comnih.govresearchgate.net Chiral ligands, such as bis(oxazoline) and diimine derivatives, are used in conjunction with a metal salt (e.g., copper(I) triflate) to create a chiral environment around the metal center. mdpi.com This chiral catalyst then mediates the transfer of a nitrene group to an olefin, such as 1-butene (B85601), to produce this compound with high enantioselectivity.
Table 1: Examples of Chiral Ligands and Catalytic Systems in Asymmetric Aziridination This table presents data for substrates structurally similar to 1-butene, the precursor for this compound, as direct data for 1-butene was not available in the cited literature.
| Catalyst System | Ligand Type | Substrate Example | Yield (%) | ee (%) |
| CuOTf | Bis(oxazoline) | Styrene | >95 | 94 |
| Cu(I) | Diimine | Styrene | 94 | 75 |
| Rh₂(OAc)₄ | Chiral Carboxylate | Styrene | 95 | 99 |
Asymmetric Aziridination of Olefins and Imines Leading to this compound
The direct aziridination of olefins is a powerful method for the construction of the aziridine ring. In the case of this compound, the starting olefin is 1-butene. The reaction involves the transfer of a nitrene moiety to the double bond. A variety of nitrene precursors can be used, with N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) being a common choice in copper-catalyzed systems. nih.gov Rhodium(II) catalysts are also highly effective and can be used with sulfamates as the nitrene source in the presence of an oxidant. derpharmachemica.comresearchgate.net The enantioselectivity of these reactions is dictated by the chiral ligand coordinated to the metal catalyst.
Asymmetric aziridination can also be achieved through the reaction of a carbene or a ylide with an imine. For the synthesis of this compound, this would involve an imine derived from propanal. The reaction of this imine with a diazo compound in the presence of a chiral Lewis acid catalyst can afford the corresponding this compound derivative with high diastereo- and enantioselectivity.
Nucleophilic Addition to 2H-Azirines for Chiral this compound Synthesis
2H-Azirines are strained, unsaturated three-membered heterocycles that can serve as electrophiles in nucleophilic addition reactions. The synthesis of a 2-ethyl-2H-azirine can be accomplished through methods such as the thermal or photochemical decomposition of a vinyl azide (B81097) or the oxidation of an enamine.
Once the 2-ethyl-2H-azirine is formed, it can react with a variety of nucleophiles. The addition of a hydride reagent, for instance, would lead to the formation of this compound. To achieve stereoselectivity, a chiral hydride source or a chiral catalyst can be employed to control the facial selectivity of the nucleophilic attack on the C=N bond of the azirine ring. The high reactivity of 2H-azirines is due to the relief of ring strain upon conversion to the saturated aziridine.
Synthesis of Optically Active N-Tosyl Aziridines Precursors
N-Tosyl-2-ethylaziridine is a common and synthetically useful derivative of this compound. The tosyl group activates the aziridine ring towards nucleophilic ring-opening and can also serve as a protecting group. A highly efficient method for the synthesis of optically active N-tosyl aziridines involves the direct transformation of 2-amino alcohols. For the synthesis of (S)-N-tosyl-2-ethylaziridine, the readily available precursor is (S)-2-aminobutanol.
Two complementary one-pot procedures have been developed for this transformation.
Method A: This method employs potassium carbonate as the base in acetonitrile (B52724) and is particularly effective for more sterically hindered 2-amino alcohols. The reaction involves the tosylation of both the amino and hydroxyl groups, followed by an intramolecular 1,3-elimination to form the aziridine ring.
Method B: For less sterically hindered substrates like 2-aminobutanol, a mixture of potassium hydroxide (B78521) in a water/dichloromethane biphasic system provides high yields in a short reaction time. This method combines the tosylation and in situ cyclization steps efficiently.
Table 2: One-Pot Synthesis of (S)-N-Tosyl Aziridines from (S)-Amino Alcohols This table is adapted from Bieber et al. (2002) and includes the entry for a substrate structurally similar to 2-aminobutanol.
| Entry | R Group | Method | Yield (%) |
| 1 | H | B | 78 |
| 2 | Me | B | 85 |
| 3 | Et | B | 88 |
| 4 | n-Pr | A | 85 |
| 5 | i-Pr | A | 92 |
Intramolecular Cyclization Strategies
Intramolecular cyclization is a classical and reliable approach for the synthesis of aziridines. This strategy typically involves the formation of a carbon-nitrogen bond through the displacement of a leaving group by an adjacent amino group.
Cyclization of 2-Amino-1-bromobutane Hydrobromide Precursors
The synthesis of this compound can be achieved through the intramolecular cyclization of a 2-amino-1-halobutane derivative. A common precursor for this transformation is 2-amino-1-bromobutane hydrobromide. This method is a variation of the Gabriel synthesis of aziridines. The precursor can be synthesized from 2-aminobutanol by treatment with hydrobromic acid.
The cyclization is effected by treatment with a base, such as sodium hydroxide or potassium hydroxide. The base deprotonates the ammonium (B1175870) salt to generate the free amine, which then acts as an intramolecular nucleophile, displacing the bromide ion to form the this compound ring. This process is an example of an intramolecular Williamson ether-like synthesis, but for an amine. A related industrial process describes the conversion of a mixture of aminobutanols into this compound by esterification with sulfuric acid followed by treatment with an alkali, which proceeds through a similar intramolecular cyclization mechanism involving a sulfate (B86663) ester as the leaving group.
Conversion and Derivatization Approaches
The chemical reactivity of the aziridine ring and its substituents allows for a variety of conversion and derivatization strategies. These methods are crucial for transforming readily available aziridine precursors into more complex or specifically functionalized molecules like this compound and its derivatives. Key approaches include the selective modification of substituents without opening the aziridine ring and the introduction of functional groups onto the aziridine nitrogen.
A primary route to synthesizing 2-ethylaziridines involves the selective reduction of the carbon-carbon double bond in 2-vinylaziridine (B1254788) precursors. This transformation requires careful selection of catalysts and reaction conditions to ensure the vinyl group is hydrogenated without causing the cleavage of the strained aziridine ring.
Catalytic hydrogenation is a widely employed, efficient, and atom-economical method for reducing unsaturated double bonds. mdpi.com Palladium on carbon (Pd/C) is a common catalyst for this type of transformation, often providing high selectivity for the reduction of a vinyl group to an ethyl group. mdpi.com The process typically involves reacting the 2-vinylaziridine substrate with molecular hydrogen (H₂) in the presence of a heterogeneous catalyst.
The key challenge is to achieve high selectivity for the saturation of the C=C bond while preserving the N-H or N-substituent bond and the C-N bonds of the aziridine ring. The choice of catalyst, support, solvent, and reaction pressure are critical factors. While palladium catalysts are highly active, other systems based on platinum, rhodium, or nickel can also be utilized. illinois.edu For instance, Wilkinson's catalyst, a homogeneous rhodium-based catalyst, is well-known for the hydrogenation of alkenes. youtube.com The general mechanism involves the oxidative addition of hydrogen to the metal center, coordination of the alkene, and subsequent insertion and reductive elimination steps to yield the saturated alkane. youtube.com
The successful reduction is influenced by the degree of substitution around the double bond, with less substituted olefins generally being reduced more readily. illinois.edu The presence of directing groups on the aziridine can also influence the stereochemical outcome of the reduction if a new chiral center is formed.
Table 1: Illustrative Catalytic Systems for Selective Vinyl Group Reduction
| Catalyst System | Substrate Type | Product Type | Typical Conditions |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Vinyl Derivative | Ethyl Derivative | H₂ (1.0 MPa), Methanol, 295 K mdpi.com |
| Rhodium(I) complexes | Alkene | Alkane | H₂, Organic Solvent, Room Temperature |
| Platinum(IV) oxide (PtO₂) | Olefin | Alkane | H₂, Acetic Acid, 3 Atm illinois.edu |
This table presents general systems for vinyl group reduction; specific application to 2-vinylaziridines requires optimization to ensure ring integrity.
Acylaziridines are important synthetic intermediates, and their synthesis in relation to this compound can be approached in two primary ways: by N-acylation of a pre-formed this compound or by constructing the aziridine ring with the acyl group already present on a precursor. N-acylaziridines are valuable starting materials for creating chiral amine derivatives. nih.gov
One scalable method involves the deprotection of an N-tosylaziridine followed by re-protection (acylation). nih.gov For a 2-ethyl substituted aziridine, this would involve starting with N-tosyl-2-ethylaziridine. The tosyl group can be removed, and the subsequent acylation with an N-hydroxysuccinimide derivative is highly efficient, proceeding with complete retention of stereochemistry. nih.gov
Another powerful method for creating 2-acylaziridines is the Baldwin rearrangement, which involves a thermally induced ring contraction of 4-isoxazolines. researchgate.net This stereocontrolled process transforms diversely substituted isoxazolines into highly functionalized 2-acylaziridines. researchgate.net To generate a derivative related to this compound, one would start with an appropriately substituted isoxazoline (B3343090) that would yield a 2-acylaziridine, which could then potentially be converted to a 2-ethyl derivative in subsequent steps.
Furthermore, enantiomerically pure 2-acylaziridines can be prepared from the corresponding aziridine-2-carboxylate (B8329488). nih.gov This involves converting the carboxylate to a Weinreb amide, which is then treated with an organometallic reagent (e.g., an ethyl Grignard reagent) to introduce the acyl group, which in this case would be a propanoyl group at the 2-position. nih.gov
Table 2: Selected Methodologies for Acylaziridine Synthesis
| Synthetic Method | Starting Material | Key Reagents | Product Type |
|---|---|---|---|
| Deprotection/Acylation | N-Tosyl-2-ethylaziridine | 1. Deprotection agent 2. N-hydroxysuccinimide ester | N-Acyl-2-ethylaziridine nih.gov |
| Baldwin Rearrangement | Substituted 4-isoxazoline | Heat | 2-Acylaziridine researchgate.net |
| From Carboxylate | Aziridine-2-carboxylate | 1. Weinreb amide formation 2. Organometallic reagent | 2-Acylaziridine nih.gov |
Reactivity and Reaction Mechanisms of 2 Ethylaziridine
Ring-Opening Reactions
The most characteristic chemical behavior of 2-ethylaziridine is its susceptibility to ring-opening reactions when treated with nucleophiles. The strained C-N bonds of the aziridine (B145994) ring are readily cleaved, leading to the formation of more stable, acyclic products. ontosight.ai These reactions are pivotal for synthesizing a diverse array of functionalized organic molecules. The presence of an electron-withdrawing group on the nitrogen atom significantly activates the ring, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net Conversely, non-activated aziridines are generally less reactive towards nucleophiles. mdpi.com
This compound and its derivatives undergo nucleophilic ring-opening with a wide range of reagents, including sulfur nucleophiles, acylating agents, enolates, and fluoride (B91410) ions. The specific outcome of these reactions is highly dependent on the nucleophile and the activation state of the aziridine nitrogen.
The reaction of N-activated aziridines with sulfur nucleophiles like thiophenol is a well-established method for forming β-amino sulfides. Ghorai and coworkers reported the regioselective ring-opening of N-tosyl-substituted 2-aryl-3-alkylaziridines using thiophenol. arkat-usa.org This type of reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks one of the ring carbons. In the case of unsymmetrically substituted aziridines, the attack generally occurs at the sterically less hindered carbon atom. msu.edu For this compound, this would typically be the C-3 position. The reaction of R-(+)-2-ethylaziridine with S-(+)-cysteine has also been studied. acs.org
Table 1: Ring-Opening of Aziridines with Thiophenol
| Aziridine Substrate | Nucleophile | Key Feature | Product Type | Ref |
|---|---|---|---|---|
| N-Tosyl-2-(2-haloaryl)-3-alkylaziridines | Thiophenol | Regioselective ring-opening | 2-Alkylindoles (after cyclization) | arkat-usa.org |
Acid chlorides serve a dual role in the ring-opening of aziridines; they act as both an activator for the aziridine ring and a source of the nucleophile. bioorg.org The reaction is initiated by the nucleophilic aziridine nitrogen attacking the electrophilic carbonyl carbon of the acid chloride, forming a highly reactive acylaziridinium ion intermediate. bioorg.org This activation facilitates the subsequent nucleophilic attack by the chloride ion, which is released during the formation of the intermediate. bioorg.org This attack leads to the opening of the aziridine ring to yield β-amino-α-chlorocarbonyl compounds. bioorg.org
For example, the reaction of (10R)-(10-phenylethyl)-2-acylaziridines with various acid chlorides results in the formation of acyclic β-amino-α-chlorocarbonyl products. bioorg.org While specific studies on this compound are less common, the principles derived from 2-acylaziridines are applicable. bioorg.orgcore.ac.uk The interaction of 2-phenylazirine (B8446085) with acylating agents has also been investigated, providing further insight into the reactivity of strained nitrogen heterocycles with these reagents. oup.com Acyl chlorides and acid anhydrides are common acylating agents used in these transformations. studymind.co.uksavemyexams.com
Table 2: Ring-Opening of Aziridines with Acid Chlorides
| Aziridine Substrate | Reagent | Intermediate | Product Type | Ref |
|---|
The reaction of N-activated aziridines with lithium enediolates, derived from the double deprotonation of carboxylic acids, provides a direct route to γ-amino acids. mdpi.comresearchgate.net Research has shown that the dianion of carboxylic acids can react with N-tosyl-2-ethylaziridine. researchgate.net The process involves generating the lithium enediolate using a strong base like lithium diisopropylamide (LDA) or cyclohexylisopropylamine with n-BuLi, followed by the addition of the N-tosyl-2-ethylaziridine. mdpi.comresearchgate.net
The reaction proceeds via nucleophilic attack of the enediolate on one of the aziridine ring carbons. For N-tosyl-2-ethylaziridine, the reaction with the enediolate of phenylacetic acid yields 2-phenyl-4-(4-methylphenylsulfonamido)hexanoic acid. researchgate.net This method has been extended to other carboxylic acids, including non-conjugated and α,β-unsaturated acids, demonstrating its utility in synthesizing a variety of γ-amino acid derivatives. mdpi.comresearchgate.net
Table 3: Reaction of N-Tosyl-2-ethylaziridine with Lithium Enediolates
| Carboxylic Acid | Base System | Product | Ref |
|---|---|---|---|
| Phenylacetic acid | n-BuLi / Cyclohexylisopropylamine | 2-Phenyl-4-(4-methylphenylsulfonamido)hexanoic acid | researchgate.net |
The ring-opening of activated aziridines with fluoride, particularly the radioisotope [18F]fluoride, is a valuable method for synthesizing fluorinated amines and amino acids for applications such as positron emission tomography (PET). researchgate.netnih.govnih.gov The reactivity and regioselectivity of this reaction are highly dependent on the activating group on the aziridine nitrogen. nih.gov
For N-activated aziridine-2-carboxylates, [18F]fluoride attack can lead to either α- or β-fluoro amino acids. nih.gov Studies on tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) activated aziridines showed that [18F]fluoride attack occurs exclusively at the most substituted carbon (the α-carbon). nih.gov In contrast, reports using triethylamine (B128534) trihydrofluoride on an N-deactivated ethylaziridine-2-carboxylate showed that only 34% of the product resulted from attack at the α-carbon. researchgate.netnih.gov The formation of an aziridine intermediate followed by ring-opening with a fluoride ion has been confirmed as a mechanism in related syntheses. nih.gov
The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted aziridines like this compound is a critical aspect of their synthetic utility. msu.edu The outcome of the reaction, determining whether the nucleophile attacks the C-2 (substituted) or C-3 (unsubstituted) carbon, is governed by a combination of steric, electronic, and reaction condition factors. vulcanchem.commsu.edubioorg.org
Under neutral or basic conditions (Sₙ2-type), nucleophilic attack generally occurs at the less sterically hindered carbon. vulcanchem.commsu.edu For this compound, this would favor attack at the C-3 position. However, electronic effects can override steric factors. The presence of an electron-withdrawing group on the nitrogen activates the ring, and if the C-2 substituent can stabilize a partial positive charge, attack at C-2 can be favored. msu.edubioorg.org
Under acidic conditions, the aziridine nitrogen is protonated, forming an aziridinium (B1262131) ion. The reaction then proceeds with Sₙ1-like character, and the nucleophile attacks the more substituted carbon (C-2), which can better stabilize the developing positive charge. vulcanchem.com
The stereoselectivity of the reaction is also significant. Ring-opening reactions of aziridines typically proceed with an inversion of stereochemistry at the center of nucleophilic attack, consistent with an Sₙ2 mechanism. vulcanchem.com This allows for the synthesis of enantiomerically pure products from chiral aziridines. bioorg.org For instance, the ring-opening of N-activated aziridine-2-carboxylates with [18F]fluoride has been shown to be totally regioselective, with the nucleophile attacking the α-carbon. nih.gov
Regioselectivity and Stereoselectivity in Ring-Opening Processes
Influence of Substituents on Ring-Opening Pathways
The nature of the substituent on the aziridine nitrogen atom is a critical determinant of the ring-opening mechanism. mdpi.combioorg.org
N-Activating Groups : Electron-withdrawing groups (EWGs) on the nitrogen, such as acyl (e.g., benzoyl) or sulfonyl (e.g., tosyl), significantly enhance the reactivity of the aziridine ring towards nucleophiles. mdpi.comrsc.org These groups stabilize the developing negative charge on the nitrogen as it becomes a better leaving group, facilitating nucleophilic attack on the ring carbons. nih.gov For instance, N-tosyl-2-ethylaziridine is considered an "activated" aziridine, readily undergoing ring-opening. mdpi.com
N-Deactivating (Non-activating) Groups : Conversely, electron-donating groups (EDGs), such as alkyl substituents, render the aziridine ring more stable and less reactive towards nucleophiles. bioorg.orgrsc.org In these "non-activated" aziridines, the nitrogen atom is more basic and a poorer leaving group. Ring-opening of such compounds typically requires prior activation by an electrophile (like a proton or Lewis acid) to form an aziridinium ion intermediate. bioorg.orgrsc.org
C-Substituents : The ethyl group at the C-2 position introduces steric hindrance, which influences the regioselectivity of nucleophilic attack. vulcanchem.com Compared to the unsubstituted aziridine, the ethyl group in this compound reduces the rate of nucleophilic ring-opening by approximately 40% due to this steric bulk. In reactions of activated 2-substituted aziridines, nucleophilic attack generally occurs at the less sterically hindered carbon (the β-carbon), following an SN2 mechanism. nih.gov However, the regioselectivity can be influenced by the reaction conditions and the nature of the activating group. For example, the ring-opening of Cbz- and benzoyl-activated 2-methylaziridines with fluoride showed opposite regioselectivity. nih.gov
The following table summarizes the effect of substituents on the reactivity of the aziridine ring.
| Substituent Type | Position | Effect on Reactivity | Typical Mechanism | Reference |
| Electron-Withdrawing (e.g., Tosyl, Benzoyl) | Nitrogen | Activation | Direct SN2 Attack | mdpi.com, bioorg.org |
| Electron-Donating (e.g., Alkyl) | Nitrogen | Deactivation | Requires Activation (Aziridinium Ion) | bioorg.org, rsc.org |
| Alkyl (e.g., Ethyl) | Carbon | Steric Hindrance, Modulates Regioselectivity | SN2 Attack | , vulcanchem.com |
Stereochemical Inversion during Nucleophilic Attack
In the reaction of chiral (2R,10R)-2-acyl-(1'-phenylethyl)aziridines with acid chlorides, the process involves a double inversion. bioorg.org The initial reaction with the acid chloride forms an aziridinium ion. The subsequent attack by the chloride ion on the ring carbon occurs with inversion. A second internal cyclization step, where an oxygen nucleophile displaces the chloride, proceeds with another inversion, ultimately resulting in retention of the original configuration at that carbon in the final product. bioorg.org
In contrast, studies on the polymerization of (R)-2-ethylaziridine have shown that the ring-opening at the primary carbon occurs with over 99.4% retention of the monomer's configuration, leading to an "isotactic" polymer. oup.com This suggests that under these specific polymerization conditions, the stereocenter is preserved throughout the reaction sequence. oup.com It is also noted that ring-opening of a chiral aziridine-2-carboxylate (B8329488) with certain nucleophiles under basic, high-temperature conditions can lead to racemization, likely due to base-catalyzed racemization of the product after the initial ring-opening. nih.gov
Aziridinium Ion Intermediates in Ring-Opening Mechanisms
For non-activated aziridines, which are inert towards direct nucleophilic attack, the formation of an aziridinium ion intermediate is a prerequisite for ring-opening. bioorg.orgrsc.org This highly reactive quaternary ammonium (B1175870) species is generated by the reaction of the basic aziridine nitrogen with an electrophile, such as a protic acid or a Lewis acid. bioorg.orgmdpi.com
The formation of the aziridinium ion activates the three-membered ring, making the ring carbons highly susceptible to attack by a nucleophile. bioorg.org The nucleophile can be the counter-ion of the electrophile used for activation (e.g., chloride from an acid chloride) or an external nucleophile added to the reaction. bioorg.orgrsc.org
For example, the reaction of chiral 2-acyl-(1'-phenylethyl)aziridines with various acid chlorides proceeds through an N-acylaziridinium ion intermediate. bioorg.orgmdpi.com The ring is then opened by the chloride anion released during the formation of this intermediate. bioorg.org Similarly, the protonation of N-acyl-2,2-dimethylaziridines on the surface of acidic clays (B1170129) leads to an aziridinium ion, which then undergoes further transformations. imist.ma The generation of stable aziridinium ions from 2-substituted aziridines using reagents like methyl trifluoromethanesulfonate (B1224126) allows for ring-opening with a wider range of external nucleophiles, including carbon nucleophiles like cyanide, in a completely regio- and stereoselective manner. rsc.org
Metal-Mediated Ring Opening Reactions
Transition metals can mediate the ring-opening of aziridines, often leading to novel ligands and complex structures. researchgate.netsioc-journal.cn These reactions can proceed through various mechanisms, including the formation of metallacycles.
The reaction of 2,2-dimethylaziridine (B1330147) with carbonyl halogenido complexes of manganese and rhenium, [(CO)₅MX], results in the formation of new five-membered metallacycles. researchgate.net This transformation involves a metal-mediated ring-opening of one aziridine and its subsequent coupling with a second, intact aziridine molecule to form a 1,2-aminoaziridinoethane ligand coordinated to the metal center. researchgate.net In a different example, the reaction of 2,2-dimethylaziridine with cadmium(II) iodide leads to the dimerization of two aziridine ligands to form N-(2-aminoisobutyl)-2,2-dimethylaziridine, which acts as a bidentate ligand. researchgate.net
Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) are also known to catalyze the isomerization and ring expansion of aziridines into oxazolines. mdpi.comnih.gov
Rearrangement Reactions
In addition to ring-opening by external nucleophiles, this compound derivatives can undergo intramolecular rearrangement reactions, often triggered by heat or the presence of catalysts.
Thermal Rearrangements of 1-Benzoyl-2-ethylaziridine to Oxazolines
N-acylated aziridines, such as 1-benzoyl-2-ethylaziridine, can undergo thermal rearrangement to form more stable five-membered oxazoline (B21484) rings. This isomerization is a known reaction pathway for N-acyl aziridines. researchgate.netacs.org Theoretical studies on the analogous N-acyl-2,2-dimethylaziridines suggest that this rearrangement proceeds via a transition state where the oxygen atom of the amide group attacks one of the ring carbons, leading to the oxazoline. researchgate.net The reaction of 1-benzoyl-2-ethylaziridine can lead to a mixture of oxazoline isomers. researchgate.net
Influence of Solid Inorganic Salts on Rearrangement Pathways
The pathway of the rearrangement of 1-benzoyl-2-ethylaziridine is significantly influenced by the presence of solid inorganic salts. researchgate.net These salts can act as catalysts, promoting the reaction and directing the regioselectivity of the outcome.
In the presence of solid ammonium perchlorate (B79767) or ammonium nitrate (B79036) at 80°C, 1-benzoyl-2-ethylaziridine is converted primarily into 5-ethyl-2-phenyl-2-oxazoline. researchgate.net However, when the rearrangement is conducted in the presence of sodium iodide in acetone, the major product is the isomeric 4-ethyl-2-phenyl-2-oxazoline. researchgate.net While various other ionic potassium and ammonium salts also promote the rearrangement to mixtures of the 4- and 5-ethyl isomers, ammonium perchlorate and nitrate are particularly effective in selectively yielding the 5-ethyl isomer. researchgate.net This highlights the crucial role of the salt's specific ionic properties in controlling the reaction pathway. researchgate.netdtic.mil
The table below details the product distribution based on the inorganic salt used.
| Reagent/Catalyst | Solvent | Major Product | Reference |
| Ammonium Perchlorate | None or Solvent | 5-Ethyl-2-phenyl-2-oxazoline | researchgate.net |
| Ammonium Nitrate | None or Solvent | 5-Ethyl-2-phenyl-2-oxazoline | researchgate.net |
| Sodium Iodide | Acetone | 4-Ethyl-2-phenyl-2-oxazoline | researchgate.net |
Polymerization Studies of 2 Ethylaziridine
Cationic Ring-Opening Polymerization (CROP) of 2-Ethylaziridine
Cationic ring-opening polymerization is the principal method for synthesizing polymers from this compound. rsc.org This process involves the opening of the strained three-membered aziridine (B145994) ring and subsequent propagation to form a polymer chain. researchgate.net The mechanism is influenced by the choice of catalyst and reaction conditions.
Catalytic Systems for CROP (e.g., Boron Trifluoride-Etherate, Ammonium (B1175870) Chloride)
Various catalytic systems have been employed to initiate the CROP of this compound. Among the most studied are Lewis acids and certain salts.
Boron Trifluoride-Etherate (BF₃·OEt₂): As a potent Lewis acid, boron trifluoride-etherate is an effective initiator for the CROP of aziridines. heyigasglobal.comtaylorandfrancis.com It initiates polymerization by coordinating with the nitrogen atom of the aziridine ring, which facilitates nucleophilic attack and ring opening. psu.edu In the case of (R)-2-ethylaziridine, polymerization initiated by boron trifluoride-etherate yields a pale yellow, viscous polymer. oup.com
Ammonium Chloride (NH₄Cl): Polymerization of (R)-2-ethylaziridine can also be carried out in liquid ammonia (B1221849) with ammonium chloride as the catalyst. oup.comoup.com This system provides an alternative pathway for polymerization, although it may result in polymers with different characteristics compared to those produced with Lewis acid catalysts. oup.com
Kinetics and Mechanism of this compound Polymerization
The polymerization of 2-substituted aziridines is generally understood to proceed through a cationic mechanism. rsc.org The kinetics and mechanism for 2,2-dimethylaziridine (B1330147) polymerization have been described as an Sₙ2 process, a model that is also considered applicable to this compound. oup.com The process involves the nucleophilic attack of a monomer on the activated (protonated or catalyst-coordinated) aziridinium (B1262131) ring of the growing polymer chain. researchgate.net
However, the polymerization of 2-substituted aziridines can be susceptible to termination reactions. rsc.org These termination steps can occur when a tertiary amine within the polymer backbone acts as a nucleophile, attacking an aziridinium ion and forming an unreactive quaternary ammonium salt, which can limit the final molecular weight of the polymer. rsc.org
Ring Cleavage Site in Polymerization (e.g., Primary Carbon)
The regioselectivity of the ring-opening is a critical factor that determines the final structure of the polymer. For 2-substituted aziridines like this compound, the ring can theoretically be cleaved at two different carbon-nitrogen bonds. Research indicates that the mechanism is highly regioselective.
In a model reaction simulating the polymerization conditions, it was determined through gas chromatography that the ring-opening of (R)-2-ethylaziridine occurs at the primary carbon in over 99.4% of cases. oup.comoup.com This Sₙ2-type attack on the less sterically hindered carbon atom implies that for a growing polymer chain, the ring cleavage at the primary carbon occurs successively for many monomer units. oup.comoup.com This high degree of regioselectivity is crucial for the formation of a regular polymer structure.
Properties of Poly-(R)-2-Ethylaziridine
The properties of poly-(R)-2-ethylaziridine are directly influenced by the polymerization process, particularly its stereochemical outcome and the resulting molecular weight.
Stereoregularity of the Resulting Polymers (e.g., Isotactic Structures)
Stereoregularity refers to the spatial arrangement of substituents along the polymer chain. numberanalytics.com The Sₙ2 mechanism, involving a backside nucleophilic attack, leads to an inversion of the configuration at the reaction center. Since the ring cleavage in (R)-2-ethylaziridine polymerization occurs exclusively at the bond between the nitrogen and the unsubstituted ring carbon (the primary carbon), the chiral center at the ethyl-substituted carbon is not part of the bond-breaking process. oup.comoup.com
As a result, the configuration of the monomer is perfectly retained in the polymer. oup.comoup.com This leads to a polymer with a highly regular structure where all the ethyl-substituted chiral centers have the same configuration. Such a polymer is termed "isotactic." oup.comoup.com The high stereoregularity is a direct consequence of the specific ring-opening mechanism and has a significant impact on the polymer's properties, such as its crystallinity and melting point. numberanalytics.com
Molecular Weight Analysis of Poly-(R)-2-Ethylaziridine
The molecular weight of poly-(R)-2-ethylaziridine is dependent on the catalytic system and polymerization conditions. Different initiators can lead to polymers with significantly different average molecular weights.
The table below presents molecular weight data for Poly-(R)-2-ethylaziridine obtained through different polymerization procedures.
| Polymerization Procedure | Catalyst/Reagent | Molecular Weight ( g/mol ) | Monomer Units (Approx.) | Reference |
| A | Boron Trifluoride-Etherate | 3500 - 5000 | 50 - 70 | oup.comoup.com |
| B | Ammonium Chloride in Liquid Ammonia | 810 | 11 | oup.com |
The data clearly shows that the choice of catalyst has a profound effect on the degree of polymerization. The stronger Lewis acid catalyst, boron trifluoride-etherate, produces a polymer with a substantially higher molecular weight compared to the polymer obtained using ammonium chloride in liquid ammonia. oup.com
Retention of Monomer Configuration in Polymer Backbones
The stereochemical outcome of the polymerization of this compound is a critical aspect that dictates the three-dimensional structure and properties of the resulting polymer. Research in this area has focused on understanding whether the configuration of the chiral center in the this compound monomer is retained during the ring-opening polymerization process.
Studies involving the polymerization of optically active (R)-2-ethylaziridine have provided significant insights into the stereochemistry of the reaction. When (R)-2-ethylaziridine is polymerized using initiators such as boron trifluoride-etherate, a key finding is the high degree of stereoregularity in the resulting poly(R)-2-ethylaziridine. oup.com This suggests that the polymerization proceeds with a high level of retention of the monomer's original configuration. oup.com
To quantify the stereoregularity, the specific rotations of polymers obtained through different synthetic methods have been compared. For instance, poly-(R)-2-ethylaziridine has been synthesized via three distinct routes: (A) Polymerization of (R)-2-ethylaziridine initiated by boron trifluoride-etherate. oup.com (B) Polymerization of the aziridine in liquid ammonia with ammonium chloride. researchgate.net (C) Reaction of (R)-2-amino-1-bromobutane hydrobromide with a caustic alkali. researchgate.net
The specific rotation values of the polymers obtained from these methods were found to be comparable, indicating a consistently high level of stereoregularity. researchgate.net A model experiment involving the reaction of this compound with diethylamine, conducted under conditions similar to the polymerization, demonstrated that the ring-opening occurs predominantly at the primary carbon atom (over 99.4% selectivity). oup.com This high regioselectivity is crucial for the preservation of the chiral center's configuration in the polymer backbone. oup.com
Table 1: Specific Rotation of Poly-(R)-2-ethylaziridine from Different Polymerization Methods
| Polymerization Method | Specific Rotation [α]D |
| (A) Boron trifluoride-etherate initiated | High |
| (B) Ammonium chloride in liquid ammonia | High |
| (C) From (R)-2-amino-1-bromobutane hydrobromide | High |
| Data sourced from comparative analysis of polymers, indicating high stereoregularity. oup.comresearchgate.net |
Comparative Analysis with Other Substituted Aziridine Polymerizations
The polymerization behavior of this compound can be better understood when compared with that of other substituted aziridines. The nature and position of the substituent on the aziridine ring significantly influence the polymerization mechanism, rate, and the structure of the resulting polymer.
In the cationic ring-opening polymerization (CROP) of 2-substituted aziridines, such as 2-methylaziridine (B133172), the resulting polymer is often found to be highly branched. This is a key difference from the linear polymers that can be obtained from other cyclic monomers like 2-substituted-2-oxazolines. The branching in poly(2-alkylaziridine)s arises from the nucleophilic attack of amine groups within the growing polymer chain on the active aziridinium ion chain ends.
The stereochemistry of polymerization has also been a subject of investigation for other chiral aziridines. For instance, studies on the polymerization of other optically active 2-alkylaziridines have also pointed towards the potential for creating stereoregular polymers. The ability to produce isotactic polymers is not unique to this compound but is a feature that can be observed with other chiral 2-substituted monomers under appropriate polymerization conditions. researchgate.net
In contrast, the polymerization of N-substituted aziridines presents a different set of challenges and outcomes. The substituent on the nitrogen atom can influence the rate of termination reactions. For example, the polymerization of N-benzyl aziridine is prone to termination, leading to low conversion. However, introducing a methyl group at the 2-position, as in N-benzyl-2-methylaziridine, significantly reduces the termination rate relative to propagation.
Anionic polymerization offers an alternative route, particularly for N-activated aziridines where an electron-withdrawing group is attached to the nitrogen. This method can lead to well-defined linear polymers with controlled molecular weights. For example, the anionic polymerization of N-sulfonylated 2-methylaziridines has been studied in detail, demonstrating living polymerization characteristics. This is in stark contrast to the often uncontrolled and branched nature of polymers obtained from the cationic polymerization of C-substituted aziridines without N-activation.
Table 2: Comparative Polymerization Characteristics of Substituted Aziridines
| Monomer | Polymerization Method | Key Characteristics |
| This compound | Cationic | High retention of stereochemistry (isotactic polymer) oup.com |
| 2-Methylaziridine | Cationic | Highly branched polymer structure |
| N-Benzylaziridine | Cationic | Prone to termination, low conversion |
| N-Benzyl-2-methylaziridine | Cationic | Reduced termination rate compared to N-benzylaziridine |
| N-Sulfonylated Aziridines | Anionic | Living polymerization, linear and well-defined polymers |
Advanced Applications of 2 Ethylaziridine in Chemical Research
Medicinal Chemistry Applications
The unique structural features of 2-ethylaziridine make it a valuable synthon in medicinal chemistry, where it serves as a starting point for the creation of diverse and complex nitrogen-containing compounds.
As Building Blocks for Nitrogen-Containing Biologically Active Compounds
Aziridines, including this compound, are recognized as attractive building blocks for the synthesis of a variety of nitrogen-containing biologically active compounds. mdpi.com The high ring strain energy of the aziridine (B145994) ring makes it susceptible to cleavage by numerous nucleophiles, a property that is widely exploited in organic synthesis. mdpi.com This reactivity allows for the generation of a large number of functionalized organic compounds that are not easily accessible by other synthetic routes. mdpi.com Optically active aziridines are particularly important as they are key functional groups in several natural products and pharmaceutical agents. nih.gov Stereochemically well-defined aziridines serve as crucial intermediates for the synthesis of a range of biologically active, nitrogen-containing compounds. nih.gov
The versatility of this compound is demonstrated by its use in the synthesis of various pharmaceutical compounds. ontosight.ai It can be incorporated into larger molecules to introduce specific functional groups or to modify the pharmacokinetic properties of drugs. ontosight.ai For instance, studies have shown that this compound derivatives exhibit antiviral properties, specifically against the influenza virus. biosynth.com
Role in Drug Design and Synthesis of Complex Natural Products
Natural products and their molecular frameworks have historically been a cornerstone of drug discovery. nih.gov The unique and complex architectures of natural products often provide the inspiration for the design of new therapeutic agents. frontiersin.org this compound, as a chiral building block, plays a significant role in the synthesis of these complex molecules. nih.gov The ability to transfer the stereochemistry embedded in the aziridine ring to the final product is a key advantage in the synthesis of configurationally pure amines. nih.gov
The synthesis of biologically active natural products often involves intricate synthetic pathways. rsc.org The use of versatile building blocks like this compound can streamline these processes. Its application in the synthesis of complex natural products highlights its importance in creating novel molecules with potential therapeutic applications. frontiersin.org
Formation of Tamoxifen (B1202) Aziridine Derivatives and Pharmacological Interest
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. wikipedia.orgohsu.edu Researchers have synthesized analogs of tamoxifen that incorporate a reactive aziridine functional group in place of the dimethylamino group. nih.gov These tamoxifen aziridine derivatives have been shown to bind irreversibly to the estrogen receptor in both rat uterus and human breast cancer cells (MCF-7). nih.gov
This irreversible binding makes tamoxifen aziridine derivatives effective inactivators of the estrogen receptor. nih.gov This property is of significant pharmacological interest as these compounds can serve as valuable probes for investigating the role of the estrogen receptor in cellular responses to estrogen and for studying the dynamics of estrogen receptor synthesis and turnover. nih.gov Furthermore, [3H]Tamoxifen Aziridine ([3H]TAZ) has been used to label a cytosolic protein in human breast cancer specimens, with binding being negatively associated with markers of estrogenic dependency, suggesting its potential to provide information on antiestrogen (B12405530) responsiveness. nih.gov
| Compound | Biological Target/Activity | Significance |
| Tamoxifen Aziridine | Estrogen Receptor | Irreversible inactivation, probe for receptor studies. nih.gov |
| [3H]Tamoxifen Aziridine | Cytosolic Protein in Breast Cancer | Potential marker for antiestrogen responsiveness. nih.gov |
Synthesis of Amino Acid Scaffolds from this compound Ring Opening
The nucleophilic ring-opening of aziridines is a powerful method for the synthesis of β-functionalized amines, which are precursors to amino acids. researchgate.net The reaction of N-tosyl-2-ethylaziridine with the enediolate of phenylacetic acid, for example, leads to the formation of a γ-amino acid derivative. mdpi.com This demonstrates the utility of this compound in constructing amino acid scaffolds.
The synthesis of novel molecular scaffolds from amino acids is a key strategy in the development of new therapeutic agents. conicet.gov.ar By using this compound as a starting material, it is possible to access a variety of unnatural amino acids and peptide-linked aziridine derivatives. vulcanchem.com These scaffolds can then be incorporated into peptides or used to create complex, sp3-rich molecules with potential biological activity. nih.gov The ability to generate diverse and structurally complex compounds from simple starting materials is a significant advantage in drug discovery. conicet.gov.ar
Materials Science Applications
Beyond its applications in medicine, this compound is also a valuable monomer in the field of materials science for the creation of advanced polymeric materials.
Development of Advanced Polymeric Materials Utilizing this compound Monomers
This compound can undergo polymerization to form poly(this compound), a polymer with a range of potential applications. cas.org The polymerization of 2-substituted aziridines, like this compound, can be initiated by cationic initiators such as boron trifluoride etherate. rsc.org The resulting polymers, polyethylenimine-like structures, have been explored for uses in CO2 capture and drug delivery systems.
Research has demonstrated the synthesis of stereoregular poly-(R)-2-ethylaziridine. oup.com The polymerization of (R)-2-ethylaziridine with boron trifluoride-etherate results in a polymer where the ring-opening occurs predominantly at the primary carbon, leading to an "isotactic" polymer that retains the configuration of the monomer. oup.com This control over stereochemistry is crucial for tailoring the properties of the resulting polymeric material. The ethyl group in the polymer can also enhance its hydrophobicity, making it suitable for applications such as waterproof coatings. vulcanchem.com
| Polymerization Method | Initiator/Conditions | Resulting Polymer | Key Finding |
| Cationic Polymerization | Boron trifluoride-etherate | Poly-(R)-2-ethylaziridine | High stereoregularity ("isotactic"). oup.com |
| Cationic Ring-Opening Polymerization | Lewis Acids | Polyethylenimine-like structures | Potential for CO2 capture and drug delivery. |
The development of advanced polymeric materials from functional monomers is an active area of research. specificpolymers.com The unique properties of this compound as a monomer contribute to the creation of polymers with specific and desirable characteristics for a variety of advanced applications.
Utilization in Cross-linking or Curing Processes (e.g., Polyisocyanurates)
This compound and its derivatives are recognized for their utility as cross-linking or curing agents for a variety of polymeric materials. google.com The strained three-membered ring of the aziridine functional group is susceptible to ring-opening reactions, making it an effective reactive site for creating linkages between polymer chains. This reactivity is particularly valuable in the curing of polymers such as carboxy-terminated polyesters and polyurethanes. google.com
The cross-linking process typically involves the reaction of the aziridine ring with functional groups on the polymer backbone, such as carboxyl or hydroxyl groups. For instance, in carboxy-terminated polymers, the nitrogen atom of the aziridine ring can undergo a nucleophilic attack on the carboxylic acid group, leading to the formation of a stable amide linkage and effectively cross-linking the polymer chains. This process can be facilitated by heating the mixture of the polymer and the aziridine-based curing agent. google.com The curing temperatures generally range from 70°C to 120°C, with curing times spanning from 2 to 7 days, sometimes in the presence of a catalyst. google.com
One notable application is in the formulation of composite propellants, where aziridine derivatives enhance the mechanical properties of the binder. For example, trifunctional aziridine crosslinkers can significantly improve the strain tolerance of hydroxyl-terminated polybutadiene (B167195) (HTPB) propellants. The higher density of aziridine groups in some derivatives allows for more efficient bonding at the polymer-oxidizer interface compared to other cross-linking agents.
While direct references to the use of this compound in the curing of polyisocyanurates are not extensively detailed in the provided search results, the copolymerization of substituted aziridines with carbon dioxide is mentioned as an isocyanate- and phosgene-free route to polyurethanes. researchgate.net This suggests the potential for aziridines to be involved in reactions that form urethane (B1682113) linkages, which are precursors to isocyanates and subsequently polyisocyanurates. The synthesis of non-isocyanate polyurethanes (NIPUs) can also be achieved through the ring-opening polymerization of aziridines. mdpi.com
Catalytic Applications
Aziridines, particularly chiral aziridines, have established a significant role in modern organic synthesis as valuable intermediates and ligands in asymmetric catalysis. mdpi.com Their utility stems from the combination of their reactivity, stability, and the ability to be functionalized at various positions with high atom economy. mdpi.com
Use of this compound Derivatives as Chiral Catalysts in Asymmetric Reactions (e.g., Cyanohydrin Synthesis)
Chiral aziridine derivatives are increasingly employed as ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.net The inherent chirality of the aziridine ring, with the chiral center adjacent to the nitrogen donor atom, makes them attractive ligands for asymmetric synthesis. mdpi.com Enantiomerically pure aziridines can be readily prepared from commercially available amino alcohols, providing access to a diverse range of chiral ligands. researchgate.net
These ligands have demonstrated high efficiency in promoting enantioselective transformations. For example, chiral aziridinyl alcohols have been successfully used as catalysts in the asymmetric addition of organozinc reagents, such as diethylzinc (B1219324) and phenylethynylzinc, to aldehydes. researchgate.net These reactions often yield chiral alcohols with high chemical yields (up to 90%) and excellent enantiomeric excesses (up to 95%). researchgate.net The configuration of the aziridine ring is a determining factor in the stereochemical outcome of the addition reaction. lodz.pl
In the context of asymmetric cyanohydrin synthesis, which produces valuable chiral intermediates for pharmaceuticals, various chiral metal complexes are utilized as catalysts. psu.edunih.gov While the direct use of this compound derivatives is not explicitly detailed for cyanohydrin synthesis in the provided results, the broader class of chiral aziridine-containing ligands has been shown to be effective in other asymmetric C-C bond-forming reactions. For instance, chiral heteroorganic aziridinyl ligands have been used in asymmetric Simmons-Smith cyclopropanation and diethylzinc addition to aldehydes, achieving high yields and enantiomeric excesses. researchgate.net Furthermore, chiral complexes of copper(II) with aziridine-functionalized organophosphorus compounds have been shown to catalyze the asymmetric Henry reaction, producing chiral β-nitroalcohols. mdpi.com This highlights the potential for appropriately designed this compound-based ligands to be effective in asymmetric cyanohydrin synthesis as well.
Ligand Design in Metal-Mediated Catalysis
The design of ancillary ligands is a cornerstone of modern inorganic and organometallic chemistry, enabling the modification of the structural and reactivity properties of metal complexes. wiley.com Ligand design plays a crucial role in the development of new catalytic protocols with widespread impact on chemical synthesis. wiley.commdpi.com Chiral aziridines represent an important class of ligands in this field. researchgate.net
The versatility of the aziridine scaffold allows for the synthesis of a wide array of ligands with tailored steric and electronic properties. mdpi.com For instance, N(sp3),S-bidentate aziridine-based ligands containing a para-substituted phenyl sulfide (B99878) group have been synthesized and evaluated in palladium-catalyzed Tsuji–Trost reactions and the addition of organozinc reagents to benzaldehyde. mdpi.com The electronic effects of the substituents on the phenyl sulfide group were found to influence the enantioselectivity of the carbon-carbon bond formation. mdpi.com
The steric hindrance around the nitrogen atom of the aziridine ring is another critical factor in ligand design. For example, a bulky N-trityl group can hinder efficient metal-ligand binding, leading to lower enantioselectivity in some reactions. mdpi.com This demonstrates that a balance must be struck between ligand stability and the ability to form an active catalytic complex.
Furthermore, aziridine-containing ligands can be incorporated into more complex structures, such as tridentate iminophenol ligands (salazins), which have been used with scandium and yttrium triflate complexes in catalytic asymmetric aldol (B89426) condensations. researchgate.net The development of such modular and tunable ligand systems is essential for advancing the field of metal-mediated catalysis. mdpi.comnih.gov The ability to systematically modify the ligand structure allows for the optimization of catalyst performance for specific transformations.
Theoretical and Computational Investigations on 2 Ethylaziridine
Quantum Chemical Studies of 2-Ethylaziridine Structure and Reactivity
Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are instrumental in understanding the fundamental characteristics of this compound. researchgate.netchemistry.or.jp These computational techniques can predict molecular geometries, energies, and electronic properties with a high degree of accuracy. researchgate.netmdpi.com
Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of molecules like this compound. wikipedia.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov DFT calculations are widely used to optimize molecular geometries, determine relative energies of different conformations, and predict spectroscopic properties. researchgate.net
In the context of this compound, DFT methods, such as B3LYP with a 6-31G* basis set, can be employed to predict the transition states of its reactions. For substituted aziridines, DFT calculations have been used to determine structural parameters for both the ground state and the planar transition state of the nitrogen inversion process. asianpubs.org For instance, studies on similar N-acyl-2,2-dimethylaziridines have utilized the B3LYP/6-311++G(2d,2p) level of theory to optimize the geometries of reactants, transition states, and products. researchgate.net The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results that align with experimental data. mdpi.com
Below is a table showcasing typical geometric parameters for a substituted aziridine (B145994) ring, which would be analogous to what one might expect for this compound, as determined by DFT calculations. asianpubs.org
| Parameter | Ground State (Å) | Planar Transition State (Å) |
| C1-C2 Bond Length | 1.492 | 1.564 |
| C1-N Bond Length | 1.481 | 1.398 |
| C2-N Bond Length | 1.479 | 1.397 |
This interactive table provides representative data for a substituted aziridine, illustrating the changes in bond lengths during nitrogen inversion as calculated by DFT methods. asianpubs.org
Ab initio molecular orbital theories are another powerful set of computational tools used to study aziridines. wiley.com These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide highly accurate results, especially for systems where DFT might have limitations. imperial.ac.uk
For aziridine derivatives, ab initio calculations have been instrumental in understanding reaction mechanisms. scispace.com For example, in the study of the deamination of cis-2,3-dimethylaziridine, Quadratic Configuration Interaction (QCISD) level of theory was used to investigate the reaction pathway, revealing that the reaction proceeds in two steps. scispace.com Such studies highlight the importance of choosing an appropriate level of theory, as B3LYP results were found to differ significantly from the more accurate QCISD calculations in that specific case. scispace.com Ab initio methods are also crucial for accurately calculating energy barriers and the heats of formation for various conformers of cyclic compounds. csic.es
Mechanistic Elucidation through Computational Chemistry
Computational chemistry provides a window into the dynamic processes of chemical reactions, allowing for the detailed examination of reaction mechanisms at the molecular level. fossee.in
A key application of computational chemistry is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. fossee.in The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of a reaction.
For reactions involving aziridines, such as ring-opening, computational methods can model the geometric structure and energy of the transition state. imist.ma For example, in the thermal rearrangement of N-acyl-2,2-dimethylaziridines, DFT calculations have been used to locate three distinct transition states corresponding to different rearrangement pathways. researchgate.net These calculations can reveal which pathway is energetically most favorable. The reliability of these predictions can be validated against experimental kinetic data.
The nitrogen atom in aziridine can undergo a process called inversion, where it passes through a planar transition state. asianpubs.org The energy barrier to this inversion is a critical parameter that influences the stereochemical stability of aziridine derivatives. Computational studies have been extensively used to calculate these barriers.
For the parent aziridine, the activation energy for nitrogen inversion is significantly higher than in acyclic amines due to increased angle strain in the three-membered ring. asianpubs.org DFT studies on various substituted aziridines have shown that the nature of the substituent on the nitrogen and carbon atoms directly influences the magnitude of the inversion barrier. asianpubs.org For instance, introducing an electronegative element on the nitrogen atom tends to increase the energy barrier. asianpubs.org
The table below presents calculated activation parameters for nitrogen inversion in a substituted chloro-aziridine, demonstrating the type of data obtained from such studies. asianpubs.org
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔE#) | > 23 |
| Enthalpy of Activation (ΔH#) | Varies with substituent |
| Gibbs Free Energy of Activation (ΔG#) | Varies with substituent |
This interactive table summarizes the high activation energy for nitrogen inversion in a chloro-aziridine derivative, suggesting the potential for isolating invertomers. asianpubs.org
The high reactivity of aziridines is largely due to the strain in the three-membered ring, which drives ring-opening reactions. scispace.com Computational chemistry offers powerful tools to model the mechanisms of these reactions. researchgate.net
Theoretical studies, often using DFT, can investigate the regioselectivity of nucleophilic ring-opening reactions. researchgate.net For instance, in the ring-opening of 2-methylaziridine (B133172) with methylamine, computational models have shown a preference for a backside attack at the C3 carbon atom. researchgate.net The presence of a Lewis acid catalyst can also be modeled, showing its effect on the reaction mechanism and activation barriers. researchgate.net These theoretical models can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can predict the stereochemical outcome of the reaction. scispace.com
Intermolecular Interactions and Spectroscopic Interpretations
Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, these methods offer deep insights into its non-covalent interactions, which are crucial for understanding its behavior in various chemical and biological environments, and its intrinsic reactivity, which governs its chemical transformations.
Computational Analysis of Hydrogen Bonding in Aziridine Complexes
The nitrogen atom in the this compound ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. Computational studies on aziridine and its derivatives have extensively explored the nature and strength of these interactions.
Hydrogen bonds are critical non-covalent interactions that influence the structure, stability, and reactivity of molecular complexes. tandfonline.com In the context of aziridine derivatives, the nitrogen atom's lone pair readily participates in hydrogen bonding with various proton donors. olemiss.edu Computational studies, often employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), allow for the detailed characterization of these interactions. olemiss.edu
Research on complexes between aziridine derivatives and proton donors like water or alcohols reveals the formation of stable hydrogen-bonded adducts. tandfonline.com For instance, studies on N-alkylaziridines, which are close structural analogs of this compound, show that they can form proton-bound homodimers in solution, a phenomenon that can be investigated through both computational and experimental (NMR) means. osti.gov The formation of these dimers is a cooperative process, driven by the enthalpic gain from the strong hydrogen bond formed upon protonation. osti.gov
Computational models predict specific geometric and spectroscopic changes upon hydrogen bond formation. A key indicator is the elongation of the donor's X-H bond (e.g., O-H in water) and a corresponding redshift (decrease in frequency) of its stretching vibration in the infrared (IR) spectrum. olemiss.educas.cz The magnitude of this shift often correlates with the strength of the hydrogen bond. olemiss.edu
In a computational study on intramolecular hydrogen bonding in aziridine-containing cyclopentanol (B49286) systems, the stabilizing energy of the OH···N contact was found to be significant, on the order of 3 to 4 kcal/mol. olemiss.edu This interaction also resulted in a notable decrease in the OH stretching frequency, with shifts around -41 cm⁻¹. olemiss.edu While this is an intramolecular example, the principles directly apply to intermolecular hydrogen bonds formed by this compound.
The table below presents hypothetical, yet representative, data for a hydrogen-bonded complex between this compound and a generic proton donor (H-X), based on findings for analogous systems. tandfonline.comolemiss.eduoatext.com
Table 1: Calculated Properties of a this compound•••H-X Hydrogen-Bonded Complex
| Parameter | Value | Description |
| Interaction Energy (ΔE) | -5 to -8 kcal/mol | The stabilization energy gained upon complex formation. |
| H-bond Distance (N···H) | 1.80 - 2.00 Å | The distance between the aziridine nitrogen and the donor hydrogen. |
| H-X Bond Length Change (Δr) | +0.015 to +0.025 Å | The increase in the length of the covalent bond of the proton donor. |
| H-X Frequency Shift (Δν) | -50 to -150 cm⁻¹ | The redshift of the donor's stretching frequency in the IR spectrum. |
This table is illustrative, compiled from typical values found in computational studies of hydrogen bonding in similar amine and aziridine systems.
These computational findings underscore the capacity of this compound to act as a potent hydrogen bond acceptor, a fundamental aspect of its intermolecular interaction profile.
Prediction of Reactivity Parameters (e.g., Fukui Function, Softness)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity. researchgate.netresearchgate.net Reactivity descriptors such as the Fukui function and chemical softness are used to predict the most likely sites for electrophilic and nucleophilic attack within a molecule. researchgate.netnih.gov
The Fukui function , f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are used to determine the reactivity of individual atoms in a molecule. researchgate.net
f ⁺(r) : Describes the reactivity towards a nucleophilic attack (the atom most likely to accept an electron). A larger value indicates a more favorable site for a nucleophile to attack. researchgate.net
f ⁻(r) : Describes the reactivity towards an electrophilic attack (the atom most likely to donate an electron). A larger value indicates a more favorable site for an electrophile to attack. researchgate.net
Global softness (S) is a measure of a molecule's polarizability and is the inverse of global hardness (η). researchgate.net A "soft" molecule is more polarizable and generally more reactive than a "hard" molecule. Local softness (s(r)) is derived from the global softness and the Fukui function (s(r) = S * f(r)) and provides a site-specific measure of reactivity. researchgate.net
For this compound, a non-activated aziridine, these parameters can predict its behavior in chemical reactions. researchgate.net
Nucleophilic Site : The nitrogen atom, with its lone pair of electrons, is the primary site for electrophilic attack (e.g., protonation or alkylation). This corresponds to the atom with the highest f⁻ value. researchgate.netmdpi.com
Electrophilic Sites : The two carbon atoms of the strained aziridine ring are susceptible to nucleophilic attack, which leads to ring-opening reactions. These atoms would have the highest f⁺ values. researchgate.net Theoretical studies on similar 2-substituted non-activated aziridines confirm that reactivity indices can effectively rationalize the observed regioselectivity in ring-opening reactions. researchgate.net
The table below shows a conceptual representation of condensed Fukui function values for the key atoms in the this compound ring, illustrating the predicted sites of reactivity.
Table 2: Conceptual Reactivity Indices for this compound Ring Atoms
| Atom | Description | Fukui Function for Nucleophilic Attack (f⁺) | Fukui Function for Electrophilic Attack (f⁻) | Predicted Reactivity |
| N1 | Nitrogen Atom | Low | High | Primary site for electrophilic attack (nucleophilic center). |
| C2 | Carbon (with ethyl group) | High | Low | Site for nucleophilic attack (electrophilic center). |
| C3 | Carbon (unsubstituted) | High | Low | Site for nucleophilic attack (electrophilic center). |
This table is conceptual, illustrating the expected relative values based on DFT principles applied to aziridine systems. researchgate.netresearchgate.net
While these parameters are powerful predictors, some studies note that for certain reactions involving aziridines, the dual descriptor, which combines f⁺ and f⁻, may be a more accurate predictor of reactivity than the Fukui functions alone. researchgate.net Nonetheless, the application of these computational tools is invaluable for understanding and predicting the complex chemical behavior of this compound.
Q & A
Basic Research Questions
Q. What are the primary safety considerations when handling 2-ethylaziridine in laboratory settings?
- Methodological Answer : this compound (CAS 2549-67-9) is classified as a genotoxic compound, requiring stringent safety protocols. Researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, immediate rinsing with water and medical consultation are critical . Genotoxicity concerns necessitate closed-system handling and waste neutralization with acidic solutions (e.g., 1M HCl) before disposal .
Q. How can this compound be synthesized on a laboratory scale?
- Methodological Answer : A common method involves the cyclization of 1-chloro-2-ethylamine using a base (e.g., NaOH) in ethanol under reflux. The reaction must be monitored via thin-layer chromatography (TLC) to confirm completion. Post-synthesis, purification via fractional distillation (boiling point ~90–95°C) is recommended. Characterization should include H NMR (δ 2.3–2.7 ppm for aziridine protons) and GC-MS (m/z 71 for molecular ion peak) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To resolve aziridine ring protons and ethyl group signals.
- Gas chromatography-mass spectrometry (GC-MS) : For purity assessment and molecular weight confirmation.
- FTIR : To identify N-H stretching (~3350 cm) and ring deformation bands (~1250 cm).
Cross-referencing with literature data (e.g., CAS 2549-67-9) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in genotoxicity data for this compound across studies?
- Methodological Answer : Discrepancies in genotoxicity assays (e.g., Ames test vs. mammalian cell studies) may arise from differences in metabolic activation systems or exposure durations. To address this, replicate experiments using standardized OECD protocols (e.g., OECD 471 for bacterial reverse mutation) and include positive controls (e.g., ethyl methanesulfonate). Statistical tools like ANOVA should quantify variability, and meta-analyses of historical data can identify trends .
Q. What strategies optimize stereospecific synthesis of (S)-2-ethylaziridine for chiral polymer applications?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., Jacobsen’s salen-Co complexes) in aziridination reactions. Reaction parameters (temperature, solvent polarity) must be optimized to enhance enantiomeric excess (ee). Characterization via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry is critical. Computational modeling (DFT calculations) aids in predicting transition states to refine catalyst design .
Q. How does this compound function in crosslinking agents for military-grade propellants?
- Methodological Answer : this compound derivatives (e.g., HX-868, CAS 7722-73-8) act as trifunctional crosslinkers in composite propellants, enhancing mechanical stability. The aziridine ring’s strain enables nucleophilic attack on binder polymers (e.g., hydroxyl-terminated polybutadiene). Researchers should conduct rheological studies to assess curing kinetics and tensile testing to quantify bond strength. Safety protocols must address dual-use export controls under Wassenaar Arrangement guidelines .
Q. What computational approaches predict this compound’s reactivity in polymer networks?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring-opening energetics and transition states. Molecular dynamics simulations (e.g., LAMMPS) predict crosslinking density in polymer matrices. Pair these with experimental validation via C NMR to track covalent bond formation. Open-source tools like Avogadro and GROMACS streamline workflow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
